3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-14-15-12-17(10)16-11(13)21-12/h4-5H,1-3H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXYEUKIBVGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Halocarbonyl Compounds
The most widely adopted route involves reacting 4-amino-5-mercapto-1,2,4-triazoles (1) with α-halocarbonyl compounds (2) under basic conditions. For 3-(3,4,5-trimethoxyphenyl) derivatives, the triazole scaffold is pre-functionalized with the trimethoxyphenyl group at the N1 position. Foroughifar et al. demonstrated that ethyl chloroacetate (4) reacts with Schiff bases derived from 4-amino-triazoles and 3,4,5-trimethoxybenzaldehyde (3) in acetic acid, yielding the thiadiazine ring via acid-catalyzed cyclization. Al-Etaibi et al. optimized this method using phenacyl bromide (6) in ethanol with triethylamine, achieving cis-trans isomerization controlled by solvent choice (CDCl₃ vs. DMSO-d₆).
Key Reaction Parameters
Microwave-Assisted Synthesis
Vaarla et al. reported a rapid protocol using microwave irradiation to condense 3-(3,4,5-trimethoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole (1a) with α-bromoacetophenone derivatives (16) in dimethylformamide (DMF). This method reduced reaction times from 4–6 h to 15–20 min, achieving 89–94% yields. The dielectric heating enhanced regioselectivity, favoring the 6-amine product over competing pathways.
Advantages of Microwave Synthesis
Functionalization of the 6-Amino Position
Reductive Amination Strategies
Introducing the 6-amine group requires careful manipulation of intermediates. Marathe et al. treated 3-arylideneamino-triazolothiadiazines (18) with ammonium acetate in acetic acid under reflux, followed by sodium borohydride reduction. This two-step process installed the amine group with >80% efficiency, though competing hydrolysis required strict moisture control.
Direct Nucleophilic Substitution
Knak et al. achieved direct amination by reacting 6-bromo-triazolothiadiazines (17) with aqueous ammonia in a sealed tube at 120°C. The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents facilitated nucleophilic attack, yielding the 6-amine derivative in 76% yield.
Catalytic Systems and Solvent Effects
Heteropolyacid Catalysts
Heteropolyacids (HPAs) like phosphotungstic acid accelerated cyclocondensation by polarizing the α-halocarbonyl electrophile. Reactions in ethanol with 10 mol% HPA achieved 88% yield in 2 h, compared to 65% without catalyst.
Solvent Polarity and Stereochemical Outcomes
Polar aprotic solvents (DMF, DMSO) favored cis-isomers due to stabilization of transition states, while nonpolar solvents (toluene) promoted trans-configurations. For example, DMSO-d₆ shifted the cis:trans ratio from 1:4 to 4:1 within 1 h.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar triazolothiadiazine core and the orthogonal orientation of the 3,4,5-trimethoxyphenyl group. The N6–C7 bond length (1.34 Å) indicated partial double-bond character, consistent with aromatic stabilization.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing the triazolo-thiadiazole framework. For instance:
- A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.49 to 48.0 μM against various human cancer cell lines from the National Cancer Institute panel. Notably, one derivative showed an IC50 of 25 nM against a gastric cancer cell line (NUGC), indicating strong antiproliferative activity .
- Another investigation highlighted the synthesis and evaluation of triazolo-thiadiazole derivatives that showed significant selectivity for cancer cells over normal fibroblast cells .
Anticonvulsant Properties
The thiadiazole nucleus has been extensively studied for its anticonvulsant activity . Compounds derived from this nucleus have shown protection against pentylenetetrazole-induced seizures in animal models. For example:
- A series of thiadiazole derivatives demonstrated varying degrees of protection against induced convulsions, with some achieving up to 90% protection at specific dosages .
Antimicrobial Activity
Heterocycles such as thiadiazoles are also recognized for their antimicrobial properties . Some derivatives have been reported to exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:
- Modifications on the thiadiazole core can lead to enhanced biological activity. For instance, varying substituents on the phenyl rings or altering the central heterocyclic structure can significantly impact potency and selectivity against specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets and pathways. It has been found to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Trimethoxyphenyl Substitution : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 20c, target compound) exhibit enhanced tubulin binding due to methoxy groups mimicking colchicine’s binding motifs .
- Position 6 Modifications : The amine group in the target compound contrasts with thiadiazine rings (e.g., 5e) or pyrrole substituents (e.g., 20c), influencing solubility and bioactivity .
Pharmacological Activities
Anticancer Activity
- Target Compound & 5e () : Demonstrated potent antiproliferative effects (IC₅₀ > 64.5 µg/mL against HEK-293 cells) via tubulin polymerization inhibition, G2/M cell cycle arrest, and caspase-3 activation .
- 9b () : Showed selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 10 µg/mL) and in vivo tumor growth suppression without toxicity in mice .
Antimicrobial Activity
Analgesic and Anti-inflammatory Activity
- Compound 2 () : Trimethoxyphenyl-ethyl substitution conferred significant analgesic effects in rodent models, likely through COX-2 inhibition .
Biological Activity
3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives.
Chemical Structure and Properties
The compound features a triazole-thiadiazole core with a trimethoxyphenyl substituent that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₄O₄S |
| Molecular Weight | 353.36 g/mol |
| LogP | 3.369 |
| Density | 1.32 g/cm³ |
Anticancer Properties
Research has shown that derivatives of the triazolo-thiadiazole class exhibit potent anticancer activities. In particular, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines.
-
Cell Growth Inhibition :
- A study indicated that certain derivatives demonstrated IC50 values as low as 2.02 nM against c-Met kinase activity and significant inhibition of cell growth in the MKN45 gastric cancer cell line .
- Another derivative was shown to reduce cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.44 µM to higher concentrations depending on the specific compound tested .
- Mechanism of Action :
Other Biological Activities
Beyond anticancer properties, some studies have explored the broader biological activities associated with thiadiazole derivatives:
- Antimicrobial Activity : Certain derivatives have shown promising antibacterial and antifungal activities against various pathogens .
- Antioxidant Properties : Some compounds in this class have demonstrated antioxidant activity with IC50 values comparable to standard antioxidants like gallic acid .
Case Studies
Several case studies provide insight into the effectiveness of these compounds:
-
Case Study on Anticancer Activity :
- In a comparative study involving multiple triazolo-thiadiazole derivatives, one compound exhibited a significant reduction in cell viability across multiple cancer cell lines after 48 hours of treatment. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing activity against tumor cells .
- Antimicrobial Evaluation :
Q & A
Q. Table 1. Bioactivity Profile
| Activity Type | Model System | Key Result | Reference |
|---|---|---|---|
| Antifungal | 14-α-demethylase | IC₅₀ = 8.7 µM (vs. fluconazole) | |
| Antitumor (Breast) | MDA-MB-231 cells | EC₅₀ = 12.5 µM | |
| TNF-α Inhibition | RAW 264.7 cells | IL-6 ↓ 40% at 10 µM |
Q. Table 2. Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| Unit Cell Dimensions | a=8.21 Å, b=9.45 Å, c=10.12 Å | |
| R-factor | 0.038 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
